methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate
Description
Methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a synthetic small molecule featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- Core scaffold: Thieno[3,2-d]pyrimidin-4-one, a bicyclic heteroaromatic system with sulfur and nitrogen atoms.
- Substituents: A 3-fluorophenyl group at position 7 of the thienopyrimidine ring. A methylene-linked 4-methoxybenzoate ester at position 2.
Properties
IUPAC Name |
methyl 3-[[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c1-28-18-7-6-14(22(27)29-2)8-15(18)10-25-12-24-19-17(11-30-20(19)21(25)26)13-4-3-5-16(23)9-13/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRIEOKSHFMRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C20H18FN3O3S
- Molecular Weight : 395.44 g/mol
The structure includes a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl group and a methoxybenzoate moiety, which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in tumor growth. In particular, it has been suggested that such compounds can inhibit the activity of epidermal growth factor receptor (EGFR) and other related kinases, which are often overactive in cancer cells .
- Case Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in human non-small cell lung cancer (NSCLC) models. The IC50 values observed were comparable to those of established chemotherapeutic agents .
Antibacterial Activity
Additionally, thieno[3,2-d]pyrimidine derivatives have shown promise as antibacterial agents. The compound's structure may enhance its interaction with bacterial enzymes or receptors.
- Mechanism of Action : The antibacterial activity is hypothesized to result from the inhibition of bacterial DNA synthesis or cell wall synthesis pathways .
- Research Findings : A study reported that related compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential for further development .
Table 1: Summary of Biological Activities
Table 2: Case Study Results
Comparison with Similar Compounds
Methyl 4-Methoxy-3-{[7-(4-Methoxyphenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]Methyl}Benzoate (CAS 1105219-41-7)
- Differences :
- Substituent at position 7 : 4-Methoxyphenyl vs. 3-fluorophenyl.
- Electronic effects : Methoxy is electron-donating, while fluorine is electron-withdrawing.
- Impact :
2-[7-(4-Fluorophenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]-N-(3-Methoxybenzyl)Acetamide (RN 1207013-18-0)
- Differences :
- Substituent at position 7 : 4-Fluorophenyl vs. 3-fluorophenyl.
- Side chain : Acetamide linked to 3-methoxybenzyl vs. benzoate ester.
- Impact :
[6-(4-Methoxyphenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-Yl]Acetic Acid (CAS 7518-98-1)
- Differences :
- Substituent at position 6 : 4-Methoxyphenyl vs. position 7 substitution in the target compound.
- Side chain : Carboxylic acid vs. ester.
- Positional substitution shifts electron density across the thienopyrimidine ring, affecting π-π stacking interactions .
Key Research Findings
Electrophilicity and Metabolic Stability
- The target compound’s 3-fluorophenyl group enhances electrophilicity compared to methoxy-substituted analogs, increasing its reactivity with nucleophiles like GSH. This may lead to shorter half-lives in vivo compared to the 4-methoxy derivative .
- The benzoate ester in the target compound is more metabolically stable than the acetamide in RN 1207013-18-0, which is prone to hydrolysis by esterases .
Structural Similarity Analysis
- MACCS fingerprint analysis reveals a Tanimoto coefficient (Tc) of 0.85 between the target compound and CAS 1105219-41-7, indicating high structural similarity. However, the Tc drops to 0.72 when compared to RN 1207013-18-0 due to differences in side-chain chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
